molecular formula C15H10Br2N2O2S B2836741 N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide CAS No. 361183-90-6

N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide

Cat. No.: B2836741
CAS No.: 361183-90-6
M. Wt: 442.13
InChI Key: WTFMNCRARVEZMT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked via an amide bond to a 3,5-dibromo-2-methoxy-substituted benzene ring. Its synthesis involves a multi-step process:

Intermediate Preparation: 5-Bromo-2-methoxybenzoic acid is synthesized by reacting 5-bromosalicylic acid with iodomethane and potassium carbonate under reflux .

Activation and Coupling: The intermediate is activated using thionyl chloride (SOCl₂) in 1,2,2-trichloroethane, followed by coupling with benzo[d]thiazol-2-amine derivatives in dichloromethane with pyridine as a base .

This compound has shown potent antibacterial activity against both planktonic and biofilm-forming bacterial strains, likely targeting chaperone proteins like GroEL/ES .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2N2O2S/c1-21-13-9(6-8(16)7-10(13)17)14(20)19-15-18-11-4-2-3-5-12(11)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFMNCRARVEZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,5-dibromo-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound can bind to the active sites of enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications in Benzamide Derivatives

Key structural variations among analogs include substitutions on the benzamide ring and modifications to the heterocyclic moiety. These changes influence electronic properties, solubility, and target binding.

Table 1: Structural and Functional Comparison
Compound Name Benzamide Substituents Heterocyclic Moiety Key Biological Activity Reference Findings
Target Compound 3,5-dibromo, 2-methoxy Benzo[d]thiazol-2-yl Antibacterial (biofilm inhibition) Potent GroEL/ES inhibition
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide 3,5-dibromo, 2-methoxy 4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl Antibacterial Enhanced solubility via thioether linkage
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide 3,5-dibromo, 2-hydroxy 4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl Antibacterial Increased hydrogen bonding potential
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide () 3,5-dichloro, 2-hydroxy 5-bromo-4-phenyl-thiazol-2-yl Not reported Synthetic focus
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 2,4-difluoro 5-chloro-thiazol-2-yl PFOR enzyme inhibition Antiparasitic activity

Impact of Substituents on Bioactivity

  • Methoxy vs. However, the hydroxy analog may exhibit stronger hydrogen bonding with biological targets, as seen in derivatives .
  • Halogenation : The 3,5-dibromo substitution in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in chaperone proteins. In contrast, the dichloro and difluoro analogs () exhibit different electronic profiles, affecting target specificity .
  • Heterocyclic Variations : The benzo[d]thiazole ring in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, whereas simpler thiazoles (e.g., 5-chloro-thiazol-2-yl in ) may lack this advantage .

Mechanistic Insights

  • GroEL/ES Inhibition : The target compound and its analogs () likely disrupt bacterial protein folding by binding to GroEL/ES, a mechanism critical for biofilm inhibition .
  • PFOR Enzyme Targeting : ’s compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, highlighting the role of the amide-thiazole scaffold in enzyme interaction .

Research Findings and Implications

Antibacterial Efficacy : The target compound’s 3,5-dibromo and methoxy groups contribute to its superior biofilm inhibition compared to dichloro/difluoro analogs, as halogens modulate electron density and binding affinity .

Synthetic Flexibility : Modifications such as thioether linkages () or phenyl substitutions () demonstrate the adaptability of this scaffold for optimizing pharmacokinetics .

Therapeutic Potential: The benzo[d]thiazole core’s rigidity and conjugation () make it a promising scaffold for developing broad-spectrum antimicrobials targeting both Gram-positive and Gram-negative pathogens .

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